Azelastine Hydrochloride

描述

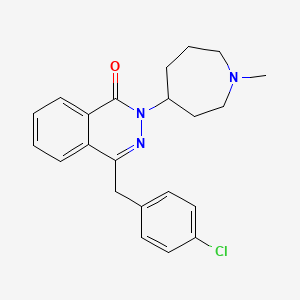

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58581-89-8 (Parent) | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045945 | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-93-0, 37932-96-0, 58581-89-8 | |

| Record name | Azelastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azelastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Azelastine hydrochloride is a potent second-generation antihistamine that exhibits a multifaceted mechanism of action extending beyond simple H1-receptor antagonism. A significant component of its anti-allergic and anti-inflammatory efficacy lies in its ability to stabilize mast cells, thereby inhibiting the release of a broad spectrum of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which azelastine exerts its effects on mast cells. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Introduction: Beyond H1-Receptor Blockade

Mast cells are pivotal players in the pathophysiology of allergic diseases, including allergic rhinitis and conjunctivitis.[1][2] Upon activation, typically through the cross-linking of IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators.[3] These mediators, which include histamine, proteases (e.g., tryptase), leukotrienes, and various cytokines (e.g., TNF-α, IL-6, IL-8), are responsible for the acute and chronic symptoms of allergic inflammation.[1][4]

This compound, a phthalazinone derivative, is well-established as a potent H1-receptor antagonist.[5][6] However, its clinical effectiveness is also attributed to its robust mast cell stabilizing properties.[3][5][6] Azelastine effectively inhibits the release of histamine and other key inflammatory mediators from mast cells, addressing the allergic cascade at a more upstream point.[7] This guide will dissect the signaling pathways modulated by azelastine in mast cells, present quantitative data on its inhibitory effects, and provide detailed experimental methodologies for studying these phenomena.

Core Mechanism of Action in Mast Cells

Azelastine's primary mechanism in mast cells involves the inhibition of degranulation and the subsequent release of inflammatory mediators. This is achieved through the modulation of critical intracellular signaling pathways that are triggered upon mast cell activation. The key molecular targets and pathways affected by azelastine include:

-

Inhibition of Intracellular Calcium Mobilization: An increase in intracellular calcium ([Ca2+]i) is a critical signal for mast cell degranulation. Azelastine has been shown to interfere with this process.[1][8] It inhibits the influx of extracellular Ca2+ that follows IgE-mediated activation, a crucial step for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[1][2][8] The inhibitory effects of azelastine on calcium ionophore (A23187)-stimulated histamine release are antagonized by high concentrations of exogenous Ca2+, further suggesting its role in interfering with calcium influx.[8]

-

Modulation of Protein Kinase C (PKC) Signaling: Protein Kinase C is a key enzyme in the signal transduction pathway leading to mast cell degranulation.[9][10] Studies have indicated that azelastine's inhibitory action on histamine release is associated with its ability to inhibit PKC activity in activated mast cells.[9] It has also been shown to antagonize the allergen-dependent activation of Na+/H+ exchange, suggesting an action on the PKC signaling pathway.[10] Furthermore, azelastine has been observed to inhibit the translocation of PKC to the membrane in ionomycin-stimulated RBL-2H3 cells.[11][12]

-

Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Azelastine has been demonstrated to inhibit the activation of NF-κB in human mast cells, which likely contributes to its ability to suppress the secretion of cytokines like IL-6, TNF-α, and IL-8.[1][2]

-

Inhibition of Leukotriene Synthesis: In addition to inhibiting the release of pre-formed mediators, azelastine also affects the synthesis of newly formed lipid mediators. It has been shown to inhibit the formation of leukotriene C4 (LTC4), a potent inflammatory mediator, in both allergic and non-allergic models of mast cell activation.[13]

Quantitative Analysis of Azelastine's Inhibitory Effects

The following tables summarize the quantitative data from various in vitro studies, illustrating the potent inhibitory effects of azelastine on mast cell mediator release.

Table 1: Inhibition of Histamine and Tryptase Release

| Cell Type | Stimulus | Mediator | Azelastine Concentration | % Inhibition | Reference |

| Human Cultured Mast Cells (CHMCs) | Anti-IgE | Histamine | 24 µM | 41% | [4] |

| Human Cultured Mast Cells (CHMCs) | Anti-IgE | Tryptase | 24 µM | 55% | [4] |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 (0.2 µM) | Histamine | 5 µM (IC50) | 50% | [8] |

| Rabbit Leukocytes (Basophils) | Antigen | Histamine | 4.5 µM (IC50) | 50% | [14] |

Table 2: Inhibition of Cytokine Release from Human Mast Cells

| Cell Type | Stimulus | Cytokine | Azelastine Concentration | % Inhibition | Reference |

| Human Cord Blood-derived Mast Cells (hCBMC) | Anti-IgE | IL-6 | 24 µM | 83% | [1][2] |

| Human Cord Blood-derived Mast Cells (hCBMC) | Anti-IgE | TNF-α | 6 µM | 80% | [1][2] |

| Human Cord Blood-derived Mast Cells (hCBMC) | Anti-IgE | IL-8 | 60 µM | 99% | [1][2] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Antigen | TNF-α | 25.7 µM (IC50) | 50% | [11][12] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Ionomycin | TNF-α | 1.66 µM (IC50) | 50% | [11][12] |

Table 3: Comparative Potency of Azelastine

| Cell Type | Stimulus | Mediator | Drug | IC50 / Concentration for Max Inhibition | Reference |

| Human Cultured Mast Cells (CHMCs) | Anti-IgE | Histamine, Tryptase, IL-6 | Azelastine | 24 µM | [4][15] |

| Human Cultured Mast Cells (CHMCs) | Anti-IgE | Histamine, Tryptase, IL-6 | Olopatadine | 133 µM | [4][15] |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine | Azelastine | 5 µM | [8] |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine | Diphenhydramine | 52 µM | [8] |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine | Ketotifen | 200 µM | [8] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by azelastine and a typical experimental workflow for assessing mast cell degranulation.

Caption: Azelastine's multifaceted inhibition of mast cell activation signaling pathways.

Caption: A generalized workflow for an in vitro mast cell degranulation assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effect of azelastine on mast cell function.

IgE-Mediated Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol is a common method for evaluating the inhibitory effect of compounds on mast cell degranulation.[16][17][18]

Materials:

-

RBL-2H3 cells

-

Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound

-

Siraganian buffer (or Tyrode's buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (for total release control)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in MEM with 10% FBS.

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of azelastine in a suitable buffer (e.g., Siraganian buffer).

-

Wash the sensitized cells twice with buffer.

-

Add the different concentrations of azelastine to the respective wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle control.

-

-

Degranulation Induction:

-

Induce degranulation by adding the antigen DNP-BSA (e.g., 100 ng/mL) to the wells.

-

For controls:

-

Negative Control (Spontaneous Release): Add buffer instead of antigen.

-

Positive Control (Maximum Degranulation): Add antigen without any inhibitor.

-

Total Release: Lyse a separate set of untreated cells with Triton X-100 (e.g., 0.1-0.2%).

-

-

Incubate the plate for 1 hour at 37°C.

-

-

β-Hexosaminidase Assay:

-

To stop the degranulation reaction, place the plate on ice.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the pNAG substrate solution to each well.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control (after subtracting the spontaneous release).

-

Determine the percent inhibition of degranulation for each azelastine concentration compared to the positive control.

-

Cytokine Release Assay from Human Mast Cells

This protocol is used to measure the effect of azelastine on the secretion of newly synthesized mediators like cytokines.[1][4]

Materials:

-

Human cord blood-derived mast cells (hCBMCs) or other primary human mast cells.

-

Appropriate cell culture medium (e.g., StemPro-34 with supplements).

-

Human IgE.

-

Anti-human IgE antibody.

-

This compound.

-

ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-8).

-

Cell culture plates.

Procedure:

-

Cell Culture and Sensitization:

-

Culture hCBMCs in a suitable medium supplemented with growth factors (e.g., SCF, IL-6).

-

Sensitize the cells with human IgE overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the sensitized hCBMCs with various concentrations of azelastine for a short duration (e.g., 5 minutes) at 37°C.

-

Stimulate the cells with anti-human IgE antibody for an extended period (e.g., 6 hours) to allow for cytokine synthesis and secretion.

-

-

Sample Collection:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant for cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of IL-6, TNF-α, and IL-8 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of each cytokine released.

-

Determine the percent inhibition of cytokine secretion for each azelastine concentration compared to the stimulated control.

-

Conclusion

This compound's mechanism of action in mast cells is a compelling example of a multi-action therapeutic agent. Its ability to not only block histamine H1 receptors but also to potently inhibit the release of a wide array of inflammatory mediators from mast cells underscores its clinical efficacy. By targeting key signaling molecules such as intracellular calcium, PKC, and NF-κB, azelastine effectively dampens the allergic inflammatory response at its source. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced pharmacology of azelastine and for the development of novel anti-allergic drugs with enhanced mast cell-stabilizing properties. The continued elucidation of these complex signaling pathways will undoubtedly pave the way for more targeted and effective treatments for allergic diseases.

References

- 1. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of azelastine on protein kinase C and diphosphoinositide kinase in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of allergic histamine release by azelastine and selected antiallergic drugs from rabbit leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 2.6. Mast Cell Degranulation Assay [bio-protocol.org]

- 18. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Azelastine Hydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is a chiral compound and is marketed as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth overview of the pharmacological profile of this compound's enantiomers, focusing on their receptor binding, functional activity, and pharmacokinetic properties. While in vitro studies have repeatedly suggested no significant pharmacological differences between the enantiomers, this guide will present the available data for the racemic mixture and highlight where enantiomer-specific information is lacking.

Core Pharmacological Activities

This compound exerts its therapeutic effects through a multi-modal mechanism of action, primarily as a potent antagonist of the histamine H1 receptor.[1][2][3] Beyond its antihistaminic activity, azelastine also demonstrates significant mast cell stabilizing and anti-inflammatory properties.[2][3]

Histamine H1 Receptor Antagonism

Azelastine is a selective inverse agonist of the histamine H1 receptor.[4] By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the symptoms of allergic reactions, such as itching, sneezing, and rhinorrhea.[5] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

Mast Cell Stabilization

Azelastine inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[3][6] This action is crucial in preventing the late-phase allergic response. The mechanism of mast cell stabilization involves the inhibition of intracellular calcium ion mobilization and the subsequent suppression of NF-κB activation.[6]

Comparative Pharmacological Data

Despite being a racemic mixture, most publicly available pharmacological data for this compound does not differentiate between the (R)- and (S)-enantiomers. In vitro studies have consistently indicated that there is no significant difference in the pharmacological activity between the two enantiomers.[1][3] The following tables summarize the available quantitative data for the racemic mixture of azelastine.

Table 1: Receptor Binding and Functional Activity of Racemic Azelastine

| Parameter | Value | Species/System | Reference |

| Histamine H1 Receptor | |||

| IC50 (Functional Antagonism) | 273 nM | CHO-K1 cells expressing human H1R | [7] |

| Mast Cell Stabilization | |||

| IC50 (Histamine Release Inhibition) | 1.4 µM | MC9 Mast Cells | [8] |

| IC50 (Compound 48/80-induced Histamine Release) | Azelastine > Ketotifen > Theophylline > DSCG | Rat Peritoneal Mast Cells | [9] |

| Cytokine Release Inhibition | |||

| TNF-α Inhibition (6 µM Azelastine) | 80% | Human Cord Blood-derived Mast Cells | [6] |

| IL-6 Inhibition (24 µM Azelastine) | 83% | Human Cord Blood-derived Mast Cells | [6] |

| IL-8 Inhibition (60 µM Azelastine) | 99% | Human Cord Blood-derived Mast Cells | [6] |

Table 2: Pharmacokinetic Properties of Racemic Azelastine (Intranasal Administration)

| Parameter | Value | Species | Reference |

| Bioavailability | ~40% | Human | [3] |

| Tmax (Time to Peak Plasma Concentration) | 2-4 hours | Human | [3][10] |

| Cmax (Peak Plasma Concentration) | 409 pg/mL (0.15% nasal spray) | Human | [10] |

| AUC0-inf (Area Under the Curve) | 9312 pg.hr/mL (0.15% nasal spray) | Human | [10] |

| Elimination Half-life | ~22 hours | Human | [3] |

| Major Active Metabolite | Desmethylazelastine | Human | [3] |

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is employed to determine the affinity of a test compound for the histamine H1 receptor.

-

Principle: A radiolabeled ligand with a known high affinity for the H1 receptor (e.g., [3H]pyrilamine) is used to compete with the unlabeled test compound (azelastine) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.[1]

-

Brief Protocol:

-

Membrane Preparation: A crude membrane fraction is prepared from a tissue or cell line expressing a high density of H1 receptors (e.g., human lung tissue or CHO-K1 cells stably expressing the human H1R).[1][7]

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

-

Mast Cell Histamine Release Assay

This assay measures the ability of a compound to inhibit the release of histamine from mast cells.

-

Principle: Mast cells are stimulated to degranulate and release histamine. The amount of histamine released into the supernatant is measured in the presence and absence of the test compound.

-

Brief Protocol:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats or cultured human mast cells (e.g., hCBMC) are used.[6][9]

-

Sensitization (for IgE-mediated degranulation): Mast cells are sensitized by incubation with IgE antibodies.

-

Incubation with Test Compound: The mast cells are pre-incubated with varying concentrations of azelastine.

-

Challenge: Degranulation is induced by adding a secretagogue (e.g., anti-IgE, compound 48/80, or concanavalin A).[6][9]

-

Histamine Measurement: The cell suspension is centrifuged, and the histamine concentration in the supernatant is quantified using a sensitive method like ELISA or HPLC.

-

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Signaling Pathway and Antagonism by Azelastine

Caption: Azelastine blocks histamine-induced H1 receptor signaling.

Mast Cell Stabilization by Azelastine

Caption: Azelastine inhibits mast cell degranulation and cytokine synthesis.

Experimental Workflow for H1 Receptor Binding Assay

Caption: Workflow for determining H1 receptor binding affinity.

Conclusion

This compound is a multifaceted anti-allergic agent with potent H1 receptor antagonist and mast cell stabilizing properties. While it is administered as a racemic mixture of (R)- and (S)-enantiomers, the current body of scientific literature suggests a lack of significant stereoselectivity in its pharmacological actions in vitro. The data presented in this guide, primarily for the racemic mixture, underscores its efficacy in targeting key pathways of the allergic response. Further research into the stereoselective pharmacokinetics and in vivo activities of the individual enantiomers could provide a more complete understanding of this important therapeutic agent. However, based on available evidence, the racemate is a clinically effective and well-characterized entity.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Azelastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride, a second-generation antihistamine, is a widely used pharmaceutical compound for the treatment of allergic rhinitis and conjunctivitis.[1] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of this compound, detailing their structural characteristics, methods of preparation, and analytical characterization.

Crystalline Forms of this compound

This compound is known to exist in at least one anhydrous polymorphic form and several solvated crystalline forms. The distinct packing arrangements of the this compound molecules and the inclusion of solvent molecules within the crystal lattice give rise to these different solid-state structures.

Crystallographic Data

The crystallographic data for the known anhydrous and solvated forms of this compound are summarized in the table below for comparative analysis.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Anhydrous (AZHCl) | Monoclinic | P2₁/n | 13.7858(9) | 16.3911(9) | 9.4085(5) | 90 | 97.540(4) | 90 | 2107.6(2) | 4 |

| Hydrate (AZHCl·H₂O) | Triclinic | P-1 | 9.5594(8) | 9.8208(8) | 14.644(1) | 86.726(5) | 109.511(5) | 119.176(5) | 1122.1(2) | 2 |

| Methanol Solvate (AZHCl·CH₃OH) | Triclinic | P-1 | 9.55957(7) | 9.8721(7) | 14.6792(9) | 86.412(5) | 109.674(5) | 119.233(7) | 1133.8(2) | 2 |

| 2-Butanone Solvate (AZHCl·C₄H₈O) | Isomorphous with hydrate | - | - | - | - | - | - | - | - | - |

Experimental Protocols

The characterization and differentiation of the polymorphic and solvated forms of this compound rely on various analytical techniques. Detailed methodologies for the key experiments are provided below.

Preparation of Crystalline Forms

Anhydrous this compound (AZHCl): The anhydrous form can be obtained through precipitation from an acetonitrile solution.[2] Alternatively, it can be quantitatively generated by heating the hydrated form to approximately 180 °C.[2]

Hydrated this compound (AZHCl·H₂O): To prepare the hydrated form, 1 gram of this compound is dissolved in 6 mL of water, and the solution is heated to 70 °C.[3] Upon cooling the solution to room temperature, a white polycrystalline material precipitates. This material is then filtered and dried under ambient conditions for 24 hours.[3]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the identification and characterization of crystalline materials.

-

Instrument: A synchrotron-based X-ray diffractometer or a laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: The polycrystalline sample is gently packed into a sample holder.

-

Data Collection:

-

Radiation: Synchrotron radiation (e.g., λ = 0.412849 Å) or Cu Kα (λ = 1.5406 Å).[3]

-

Scan Range (2θ): Typically from 2° to 50°.

-

Step Size: Approximately 0.02°.

-

Scan Speed: Dependent on the instrument and desired signal-to-noise ratio.

-

-

Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities, which are characteristic of a specific crystalline form.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior and stability of the different crystalline forms.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument: A calibrated DSC instrument, such as a Shimadzu-DSC 50.

-

Sample Preparation: Approximately 2 mg of the sample is weighed into a platinum or aluminum pan and hermetically sealed.

-

Experimental Conditions:

-

Atmosphere: Dynamic nitrogen atmosphere with a constant flow rate (e.g., 30 mL/min).

-

Heating Rate: A controlled heating rate, typically 2 °C/minute or 10 °C/minute, is applied.

-

Temperature Range: From ambient temperature up to 300 °C.

-

-

Data Analysis: The DSC thermogram reveals endothermic and exothermic events, such as melting, desolvation, and polymorphic transitions. The anhydrous form of this compound exhibits a melting endotherm at approximately 225.96 °C.[1]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.

-

Instrument: A thermogravimetric analyzer, such as a Simultaneous Shimadzu Thermogravimetric Analyzer TGA-60 H.[1]

-

Sample Preparation: Approximately 5 mg of the sample is placed in a platinum crucible.[1]

-

Experimental Conditions:

-

Data Analysis: The TGA curve shows mass loss events corresponding to desolvation or decomposition. For instance, the hydrated form will show a mass loss corresponding to the loss of water molecules upon heating.

Interconversion of Crystalline Forms

The different crystalline forms of this compound can interconvert under specific conditions. The relationship between the anhydrous and hydrated forms is a key example of this phenomenon.

This workflow illustrates that the hydrated form of this compound can be converted to the anhydrous form by heating, which removes the water molecules from the crystal lattice. Conversely, the anhydrous form can be converted back to the hydrated form by recrystallization from water.

Conclusion

The existence of multiple crystalline forms of this compound underscores the importance of comprehensive solid-state characterization in drug development. The anhydrous, hydrated, and other solvated forms exhibit distinct crystallographic and thermal properties. A thorough understanding and control of these forms are crucial for ensuring the consistent quality, stability, and performance of the final drug product. The experimental protocols and characterization data presented in this guide provide a valuable resource for researchers and scientists working with this important active pharmaceutical ingredient.

References

Azelastine Hydrochloride: A Deep Dive into H1 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Azelastine Hydrochloride at the histamine H1 receptor. Azelastine is a potent second-generation antihistamine that exhibits a complex mechanism of action, which includes not only high-affinity antagonism of the H1 receptor but also mast cell stabilizing and anti-inflammatory effects.[1] This document delves into the quantitative parameters governing the interaction of Azelastine with the H1 receptor, details the experimental methodologies used to determine these parameters, and illustrates the key signaling pathways and experimental workflows.

Quantitative Analysis of H1 Receptor Binding

The interaction of Azelastine with the H1 receptor has been characterized by its high affinity, which is a key determinant of its pharmacological potency. The following tables summarize the available quantitative data for this compound's binding to the H1 receptor.

Table 1: this compound H1 Receptor Binding Affinity

| Parameter | Value | Species | Assay Type | Notes | Reference |

| IC50 (nM) | 273 | Human | Functional Assay (Calcium Mobilization) | Determined in CHO-K1 cells stably expressing the human H1 receptor after a 2.5-minute pre-incubation. | [2] |

| Ki (nM) | ~140 | Human | Calculated | Calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd))) with an assumed Kd of 2.0 nM for [3H]pyrilamine and a radioligand concentration [L] equal to the Kd. |

Table 2: this compound H1 Receptor Binding Kinetics

| Parameter | Value | Species | Assay Type | Notes | Reference |

| Association Rate (Kon) | Data not available | - | - | - | |

| Dissociation Rate (Koff) | Slower than diphenhydramine | Human | Radioligand Binding Assay | Azelastine exhibited a significantly slower dissociation rate constant from the H1 receptor compared to the first-generation antihistamine, diphenhydramine. | [3] |

| Time to Steady State | ~41 minutes | Human | Radioligand Binding Assay | Time required for Azelastine to reach equilibrium binding at the H1 receptor in Chinese hamster ovary cell membrane fragments. | [3] |

Experimental Protocols

The determination of binding affinity and kinetics relies on precise and well-controlled experimental procedures. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for H1 Receptor Affinity (IC50/Ki)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory concentration (IC50) of Azelastine at the H1 receptor, from which the inhibition constant (Ki) can be calculated.[4]

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human H1 receptor, or human lung tissue).[4][5]

-

Radioligand: [3H]pyrilamine (a potent H1 receptor antagonist).[4][5]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a structurally distinct H1 receptor antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, [3H]pyrilamine (at a concentration close to its Kd, e.g., 2 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]pyrilamine, and a high concentration of non-specific competitor (e.g., 10 µM mianserin).

-

Competitive Binding: Membrane preparation, [3H]pyrilamine, and serial dilutions of this compound.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Azelastine concentration.

-

Determine the IC50 value, which is the concentration of Azelastine that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kon/Koff)

SPR is a label-free technique used to measure the real-time association and dissociation of a ligand (analyte) to a receptor (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (Kon) and the dissociation rate constant (Koff).

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: CM5 chip (or other suitable surface).

-

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

-

Analyte: this compound.

-

Ligand: Purified H1 receptor protein.

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified H1 receptor protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection (Association):

-

Inject a series of concentrations of this compound in running buffer over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of Azelastine to the immobilized H1 receptor.

-

-

Dissociation:

-

After the association phase, switch back to flowing only the running buffer over the sensor surface.

-

Monitor the decrease in the SPR signal over time as Azelastine dissociates from the H1 receptor.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound Azelastine from the H1 receptor, preparing the surface for the next injection cycle.

-

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

The software calculates the association rate constant (Kon) from the association phase and the dissociation rate constant (Koff) from the dissociation phase.

-

The equilibrium dissociation constant (Kd) can then be calculated as Koff/Kon.

-

Signaling Pathways and Experimental Workflows

H1 Receptor Signaling Pathway

Azelastine acts as an antagonist at the H1 receptor, blocking the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7]

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like Azelastine.

Logical Relationship of Azelastine's Dual Action

Azelastine's clinical efficacy is attributed to its dual mechanism of action: H1 receptor antagonism and its anti-inflammatory properties, including mast cell stabilization.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

Azelastine Hydrochloride: A Multifaceted Modulator of Leukotriene and Cytokine Release in Allergic Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Azelastine hydrochloride, a second-generation histamine H1-receptor antagonist, exhibits a broad spectrum of anti-allergic and anti-inflammatory activities that extend beyond its antihistaminic properties. A significant component of its therapeutic efficacy lies in its ability to modulate the release of potent inflammatory mediators, including leukotrienes and cytokines. This technical guide provides an in-depth analysis of the effects of this compound on leukotriene and cytokine release, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of allergic inflammation and the development of novel anti-allergic therapies.

Introduction

Allergic inflammatory responses are complex processes orchestrated by a variety of immune cells and mediators. Mast cells, basophils, eosinophils, and neutrophils play pivotal roles in the initiation and propagation of these responses through the release of pre-formed and newly synthesized inflammatory molecules. Among the most critical of these are leukotrienes and cytokines, which contribute to the characteristic symptoms of allergic diseases such as allergic rhinitis and asthma.[1][2][3]

This compound has demonstrated clinical efficacy in treating these conditions, not only by competitively blocking the H1 receptor but also by inhibiting the production and release of these key inflammatory mediators.[1][4][5] This guide delves into the specific effects of azelastine on leukotriene and cytokine pathways, providing a comprehensive resource for understanding its multifaceted mechanism of action.

Effects on Leukotriene Release

Leukotrienes are potent lipid mediators derived from arachidonic acid that are involved in bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[6][7] Azelastine has been shown to effectively inhibit the generation and release of leukotrienes, particularly LTC4 and LTB4.[8][9][10]

Quantitative Data on Leukotriene Inhibition

The inhibitory effects of this compound on leukotriene release have been quantified in various in vitro and in vivo models. The following table summarizes key findings from the literature.

| Cell/Tissue Type | Stimulus | Measured Leukotriene(s) | Azelastine Concentration/Dose | % Inhibition / IC50 / ID50 | Reference(s) |

| Human neutrophils and eosinophils | - | Leukotrienes | IC50 = 0.9-1.1 µM | - | [6] |

| Intact murine peritoneal cells | - | Leukotrienes | IC50 = 10 µM (5 min) | - | [6] |

| Chopped guinea pig liver | - | Leukotrienes | IC50 = 14 µM (2 hr) | - | [6] |

| Chopped lung tissue (actively sensitized guinea pigs) | Allergic | LTC4 | Concentration-dependent | - | [9] |

| Mixed peritoneal cells (rats) | Calcium ionophore A23187 | LTC4 | Concentration-dependent | - | [9] |

| Rat basophilic leukemia (RBL)-1 cells | A23187 | LTC4 and LTB4 | - | Inhibition observed | [10] |

| Nose of guinea pig | Allergen | Leukotrienes | ID50 < 100 µg/kg, i.m. (20 min) | - | [6] |

| Patients with rhinitis | Allergen | Leukotrienes | 2 mg, p.o. (4 hr); ID50 < 30 µg/kg | - | [6] |

Experimental Protocols for Measuring Leukotriene Release

The quantification of leukotriene inhibition by azelastine involves specific experimental procedures. Below are detailed methodologies cited in the literature.

Protocol 1: Leukotriene Measurement in Rat Basophilic Leukemia (RBL)-1 Cells [10]

-

Cell Culture: RBL-1 cells are cultured in appropriate media.

-

Stimulation: Cells are stimulated with the calcium ionophore A23187 to induce leukotriene production.

-

Azelastine Treatment: Cells are pre-incubated with varying concentrations of azelastine prior to stimulation.

-

Leukotriene Extraction: The cell supernatant is collected for leukotriene analysis.

-

Quantification: The production of LTC4 and LTB4 is measured by high-performance liquid chromatography (HPLC).

Protocol 2: Allergen-Induced Leukotriene Generation in Guinea Pigs [6]

-

Animal Model: Guinea pigs are actively sensitized to an allergen.

-

Azelastine Administration: Azelastine is administered intramuscularly at various doses.

-

Allergen Challenge: After a specified time, the animals are challenged with the allergen intranasally.

-

Sample Collection: Nasal lavage is performed to collect secretions.

-

Leukotriene Analysis: The concentration of leukotrienes in the nasal lavage fluid is quantified.

Signaling Pathways in Leukotriene Inhibition

Azelastine appears to inhibit leukotriene synthesis through multiple mechanisms. It has been shown to inhibit phospholipase A2, the enzyme that releases arachidonic acid from membrane phospholipids, and LTC4 synthase, a key enzyme in the synthesis of cysteinyl leukotrienes.[8][10] Furthermore, its ability to inhibit Ca2+-dependent translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear envelope is another proposed mechanism.[6]

Effects on Cytokine Release

Cytokines are a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) are significantly involved in allergic inflammation.[11][12] Azelastine has been shown to potently inhibit the release of these and other cytokines from various immune cells.[11][12][13]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of azelastine on the release of several key pro-inflammatory cytokines have been documented. The table below summarizes these findings.

| Cell/Tissue Type | Stimulus | Measured Cytokine(s) | Azelastine Concentration | % Inhibition | Reference(s) |

| Human umbilical cord blood-derived cultured mast cells (hCBMC) | anti-IgE | IL-6 | 24 µM | 83% | [11][14] |

| Human umbilical cord blood-derived cultured mast cells (hCBMC) | anti-IgE | TNF-α | 6 µM | 80% | [11] |

| Human umbilical cord blood-derived cultured mast cells (hCBMC) | anti-IgE | IL-8 | 60 µM | 99% | [11] |

| Human peripheral blood leukocytes (PBL) | Concanavalin A | IL-2, IL-3, IL-4 | 0.5 and 1.0 µg/ml | Strong suppression | [15] |

Experimental Protocols for Measuring Cytokine Release

The assessment of azelastine's impact on cytokine release utilizes specific cell culture and analytical techniques.

Protocol 3: Cytokine Release from Human Mast Cells [11]

-

Cell Culture: Human umbilical cord blood-derived cultured mast cells (hCBMC) are grown and sensitized with IgE.

-

Azelastine Treatment: Sensitized hCBMCs are pretreated with various concentrations of azelastine for 5 minutes.

-

Stimulation: Cells are then challenged with anti-IgE for 6 hours to induce cytokine release.

-

Cytokine Quantification: The concentration of IL-6, TNF-α, and IL-8 in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Mechanism of Action Studies: Intracellular calcium levels are measured using calcium indicators and confocal microscopy. Nuclear factor-kappaB (NF-κB) activation is assessed by electromobility shift assay (EMSA).

Signaling Pathways in Cytokine Inhibition

Azelastine's inhibitory effect on cytokine release from mast cells is linked to its ability to interfere with key intracellular signaling events. Studies have shown that azelastine can inhibit the increase in intracellular Ca2+ levels and the activation of the transcription factor NF-κB following mast cell stimulation.[11][13] NF-κB is a critical regulator of the gene expression of many pro-inflammatory cytokines.

Experimental Workflow Overview

The investigation of azelastine's effects on inflammatory mediator release typically follows a structured experimental workflow, from cell culture to data analysis.

Conclusion

This compound's therapeutic benefits in allergic diseases are attributable to a multi-pronged mechanism of action that goes beyond H1-receptor antagonism. Its ability to potently inhibit the release of both leukotrienes and a range of pro-inflammatory cytokines from key immune cells underscores its significant anti-inflammatory properties. The data and experimental protocols summarized in this guide provide a robust foundation for further research into the immunomodulatory effects of azelastine and for the development of next-generation anti-allergic therapies that target these critical inflammatory pathways. The detailed understanding of its effects on intracellular signaling, including the inhibition of calcium influx and NF-κB activation, opens avenues for exploring its potential in a broader range of inflammatory conditions.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. scitepress.org [scitepress.org]

- 9. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Azelastine's Dual Impact on Allergic Reactions: A Technical Guide to Early and Late-Phase Effects

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation histamine H1 receptor antagonist, stands out in the landscape of anti-allergic therapeutics due to its multifaceted mechanism of action that extends beyond simple histamine blockade. This phthalazinone derivative effectively mitigates the symptoms of allergic rhinitis and conjunctivitis by intervening in both the immediate (early-phase) and delayed (late-phase) stages of the allergic cascade. This technical guide provides a comprehensive overview of the effects of Azelastine on both phases of the allergic reaction, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

The early phase of an allergic reaction, occurring within minutes of allergen exposure, is primarily driven by the degranulation of mast cells and the subsequent release of pre-formed mediators, most notably histamine. This leads to the characteristic acute symptoms of allergy, such as sneezing, itching, and rhinorrhea. The late-phase reaction, developing 4 to 8 hours later, is characterized by a sustained inflammatory response involving the influx of various immune cells, including eosinophils, neutrophils, and T-lymphocytes, and the release of a broader spectrum of inflammatory mediators, leading to prolonged symptoms like nasal congestion. Azelastine's therapeutic efficacy stems from its ability to potently inhibit key events in both of these phases.

Effects on the Early-Phase Allergic Reaction

Azelastine's primary mechanism of action in the early phase is its potent and selective antagonism of the histamine H1 receptor. By competitively binding to these receptors on target cells, Azelastine effectively blocks the actions of histamine, a key mediator of the acute allergic response.[1] This leads to a rapid reduction in symptoms such as sneezing, itching, and watery rhinorrhea.[2][3]

Beyond its antihistaminic activity, Azelastine exhibits significant mast cell stabilizing properties.[1][4] It inhibits the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized lipid mediators, from mast cells upon allergen challenge.[5][6] This mast cell stabilization is a crucial aspect of its early-phase intervention.[7]

Quantitative Effects on Early-Phase Mediators

The following table summarizes the inhibitory effects of Azelastine on key mediators of the early-phase allergic reaction.

| Mediator | In Vitro/In Vivo Model | Azelastine Concentration/Dose | Observed Inhibition | Reference(s) |

| Histamine Release | Human Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC) | 24 µM | 41% inhibition | [8] |

| Histamine Release | Rat Peritoneal Mast Cells | IC50: 1.4 µmol/l | Concentration-dependent inhibition | [5] |

| Tryptase Release | Human Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC) | 24 µM | 55% inhibition | [8] |

Effects on the Late-Phase Allergic Reaction

The efficacy of Azelastine extends into the late phase of the allergic reaction, where it demonstrates potent anti-inflammatory effects. This is a key differentiator from many first-generation antihistamines. Azelastine has been shown to inhibit the influx and activation of inflammatory cells, including eosinophils and neutrophils, into the nasal mucosa during the late phase.[9][10]

Furthermore, Azelastine modulates the production and release of a wide array of pro-inflammatory cytokines and chemokines that are central to the late-phase response. This includes the inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[11][12] By suppressing these inflammatory mediators, Azelastine helps to reduce the persistent nasal congestion and inflammation characteristic of the late-phase reaction. Additionally, Azelastine has been shown to inhibit the synthesis of leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction and mucus secretion.[4][13][14]

Quantitative Effects on Late-Phase Mediators and Processes

The following table summarizes the inhibitory effects of Azelastine on key mediators and processes of the late-phase allergic reaction.

| Mediator/Process | In Vitro/In Vivo Model | Azelastine Concentration/Dose | Observed Inhibition | Reference(s) |

| TNF-α Release | Human Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC) | 6 µM | 80% inhibition | [11] |

| IL-6 Release | Human Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC) | 24 µM | 83% inhibition | [11] |

| IL-8 Release | Human Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC) | 60 µM | 99% inhibition | [11] |

| Leukotriene C4 (LTC4) Release | Guinea Pig Lung Fragments | IC50: 6.4 x 10⁻⁵ M (15 min preincubation) | Concentration-dependent inhibition | [14] |

| Leukotriene B4 (LTB4) Production | Rat Basophilic Leukemia (RBL)-1 Cells | Inhibited with A23187 stimulation | Inhibition of 3H-arachidonic acid release | [4] |

| Eosinophil Infiltration | Nasal Lavage in Allergic Rhinitis Patients | Topical Application | Significant decrease | [10] |

| ICAM-1 Expression | Nasal Epithelial Cells | Topical Application | Significant decrease | [10] |

Signaling Pathways Modulated by Azelastine

Azelastine exerts its effects by modulating several key intracellular signaling pathways involved in the allergic response. A critical aspect of its mechanism is the interference with calcium (Ca²⁺) signaling. Upon allergen-induced cross-linking of IgE receptors (FcεRI) on mast cells, there is an influx of extracellular Ca²⁺, a crucial step for degranulation. Azelastine has been shown to inhibit this increase in intracellular Ca²⁺ levels.[11]

Furthermore, Azelastine's anti-inflammatory effects are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[11] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. By inhibiting NF-κB activation, Azelastine can suppress the transcription of these inflammatory mediators.[11] Azelastine has also been shown to influence the Protein Kinase C (PKC) signaling pathway, which is involved in mast cell activation and mediator release.[5][15]

Caption: Early-Phase Allergic Reaction and Azelastine Intervention.

Caption: Late-Phase Allergic Reaction and Azelastine Intervention.

Experimental Protocols

Nasal Allergen Challenge (Human)

A common method to evaluate the efficacy of anti-allergic drugs is the nasal allergen challenge. A standardized protocol typically involves the following steps:

-

Subject Selection: Healthy volunteers with a documented history of seasonal allergic rhinitis are recruited outside of the pollen season.

-

Baseline Measurement: Baseline nasal symptoms are recorded using a visual analog scale (VAS) or a total nasal symptom score (TNSS), which typically includes assessments of sneezing, nasal itching, rhinorrhea, and nasal congestion. Nasal lavage is performed to collect baseline levels of inflammatory mediators.

-

Drug Administration: Subjects are randomized to receive either Azelastine nasal spray or a placebo in a double-blind manner.

-

Allergen Challenge: A predetermined dose of the relevant allergen (e.g., grass pollen, house dust mite) is administered intranasally.

-

Early-Phase Assessment: Nasal symptoms and mediator levels in nasal lavage fluid are assessed at multiple time points (e.g., 15, 30, 60 minutes) post-challenge to evaluate the early-phase reaction.

-

Late-Phase Assessment: Nasal symptoms and mediator levels are assessed again at later time points (e.g., 4, 6, 8, and 24 hours) post-challenge to evaluate the late-phase reaction. Inflammatory cell infiltration (e.g., eosinophils) in nasal lavage fluid is also quantified.[10][16]

In Vitro Mast Cell Degranulation Assay

To assess the mast cell stabilizing properties of Azelastine, in vitro degranulation assays are commonly employed using cell lines such as rat basophilic leukemia (RBL-2H3) cells or primary human mast cells.

-

Cell Culture and Sensitization: Mast cells are cultured under appropriate conditions and sensitized overnight with anti-DNP IgE.

-

Pre-treatment: Cells are washed and then pre-incubated with varying concentrations of Azelastine or a vehicle control for a specified period (e.g., 30 minutes).

-

Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA.

-

Mediator Measurement: The release of mediators such as histamine and β-hexosaminidase into the cell supernatant is quantified using colorimetric or enzymatic assays. The percentage of inhibition by Azelastine is calculated relative to the vehicle control.[5]

Caption: Experimental Workflow for a Nasal Allergen Challenge Study.

Conclusion

Azelastine's dual action on both the early and late phases of the allergic reaction underscores its clinical effectiveness in managing allergic rhinitis and conjunctivitis. Its ability to not only block histamine receptors but also to stabilize mast cells and exert broad anti-inflammatory effects provides comprehensive symptom relief. For researchers and drug development professionals, the multifaceted mechanism of Azelastine offers a valuable paradigm for the development of next-generation anti-allergic therapies. The detailed experimental protocols and an understanding of the modulated signaling pathways provide a solid foundation for further investigation into the full therapeutic potential of this and similar compounds.

References

- 1. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. neogen.com [neogen.com]

- 4. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of azelastine nasal spray in seasonal allergic rhinitis patients who remain symptomatic after treatment with fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Better Symptom Relief with Fluticasone + Azelastine Nasal Spray than Fluticasone Alone in Persistent Allergic Rhinitis [ciplamed.com]

- 10. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of azelastine on the release and action of leukotriene C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of azelastine on protein kinase C and diphosphoinositide kinase in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of intranasal azelastine on the response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Azelastine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer with a complex pharmacokinetic profile and metabolic pathway. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of azelastine, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The information presented is intended to support further research and development of this compound.

Introduction

This compound is a potent and long-acting anti-allergic and anti-asthmatic drug.[1] It is a phthalazinone derivative that acts as a selective H1-receptor antagonist.[2][3] Azelastine is administered as a racemic mixture, with no significant difference in pharmacological activity between its enantiomers.[4] A major active metabolite, desmethylazelastine, also contributes to its therapeutic effects.[4] Understanding the pharmacokinetics and metabolism of azelastine is crucial for optimizing its clinical use and for the development of new formulations.

Pharmacokinetics

The pharmacokinetic profile of azelastine has been characterized in numerous studies involving different formulations and routes of administration. The following sections summarize the key pharmacokinetic parameters.

Absorption

Following intranasal administration, azelastine is systemically absorbed, with a bioavailability of approximately 40%.[4][5] The peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours.[5][6] Oral administration also leads to good absorption.[7]

Distribution

Azelastine is widely distributed throughout the body, with a steady-state volume of distribution of 14.5 L/kg based on intravenous and oral administration data.[4][5] In-vitro studies indicate that plasma protein binding is approximately 88% for azelastine and 97% for its active metabolite, desmethylazelastine.[8][9]

Metabolism

Azelastine is extensively metabolized in the liver, primarily through oxidative processes mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine.[1] Other inactive carboxylic acid metabolites are also formed.[5] Several CYP isoforms are involved in the N-demethylation of azelastine, with CYP3A4, CYP2D6, and CYP1A2 playing significant roles.[1][10]

Excretion

Azelastine and its metabolites are primarily excreted in the feces, with approximately 75% of an oral dose eliminated via this route.[4][5] Less than 10% is excreted as unchanged azelastine.[4] The elimination half-life of azelastine is approximately 22 hours, while its active metabolite, desmethylazelastine, has a longer half-life of about 54 hours.[5][11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, from various clinical studies.

Table 1: Pharmacokinetic Parameters of Azelastine Following Single Intranasal Administration

| Formulation | Dose | Cmax (pg/mL) | Tmax (hr) | AUC (pg·hr/mL) | Half-life (hr) | Reference |

| 0.1% Nasal Spray | 0.28 mg | 61.59 | - | 1526.8 (AUC0-t) | - | [12] |

| 0.1% Nasal Spray (Astelin®) | 548 mcg | 200 | 3 | 5122 (AUC) | 25 | [6] |

| 0.15% Nasal Spray (Astepro®) | 822 mcg | 409 | 4 | 9312 (AUC0-inf) | 25 | [6][8] |

Table 2: Pharmacokinetic Parameters of Desmethylazelastine Following Single Intranasal Administration

| Formulation | Dose | Cmax (pg/mL) | Tmax (hr) | AUC (pg·hr/mL) | Half-life (hr) | Reference |

| 0.15% Nasal Spray (Astepro®) | 822 mcg | - | - | - | 57 | [8] |

Table 3: Pharmacokinetic Parameters of Azelastine Following Single Oral Administration

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |

| Tablet | 2 mg | 1.02 - 1.10 | 5.6 - 5.9 | 25.96 - 28.24 (AUC0-inf) | 22.2 - 35.5 | [5] |

Experimental Protocols

The following sections describe the methodologies employed in key pharmacokinetic studies of azelastine.

Bioequivalence Study of Two Nasal Spray Formulations

-

Study Design: A randomized, two-way crossover, two-stage, single-dose pharmacokinetic study with a 2-week washout period between treatments.[12]

-

Subjects: Healthy adult volunteers.[12]

-

Dosing and Administration: A single dose of 0.28 mg of the test and reference nasal spray formulations was administered.[12]

-

Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of azelastine and desmethylazelastine.[12]

-

Analytical Method: Plasma concentrations were measured using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12]

Relative Bioavailability Study of Different Nasal Spray Formulations

-

Study Design: An open-label, single-center, randomized, parallel-group relative bioavailability study.[6]

-

Subjects: Healthy male subjects aged 18-50 years.[6]

-

Dosing and Administration: Subjects received a single dose of one of three intranasal formulations (two sprays per nostril): 0.1% Astelin® (total dose: 548 mcg), 0.1% Astepro® (total dose: 548 mcg), or 0.15% Astepro® (total dose: 822 mcg).[6]

-

Sample Collection: Blood samples were collected at scheduled intervals to characterize the pharmacokinetic profiles of azelastine and desmethylazelastine.[6]

-

Analytical Method: Plasma concentrations were determined using a validated analytical method.[6]

Multiple-Dose Pharmacokinetic Study

-

Study Design: A double-blind, placebo-controlled, randomized, parallel study.[6]

-

Subjects: Healthy volunteers.[6]

-

Dosing and Administration: this compound nasal spray was administered for 29 consecutive days at doses of one, two, or three sprays (0.14 mg, 0.28 mg, or 0.42 mg, respectively) per nostril.[6]

-

Sample Collection: Blood samples for the assay of azelastine and desmethylazelastine were collected at various time points after the morning dose on Days 1, 8, 15, 22, and 29.[8]

-

Analytical Method: Plasma samples were assayed using a validated bioanalytical method.[8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A common method involves liquid-liquid extraction of azelastine and its metabolites from plasma.[1] An internal standard is added prior to extraction. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]

-

Chromatographic Separation: Separation is achieved on a C8 or C18 reversed-phase column with an isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1][5]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for azelastine, desmethylazelastine, and the internal standard.[1][5]

Visualizations

Metabolic Pathway of Azelastine

Caption: Metabolic pathway of this compound.